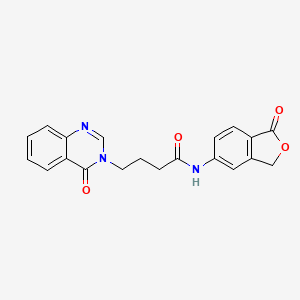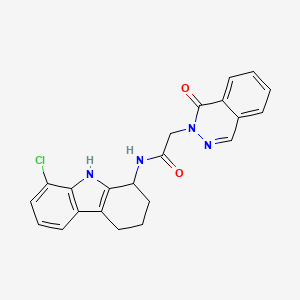![molecular formula C22H25ClN4O3 B11003450 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B11003450.png)
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that features a piperazine ring, a phthalazinone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps. One common approach is to start with the phthalazinone core and introduce the piperazine moiety through a Mannich reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-Chlorobenzhydryl)piperazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H25ClN4O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C22H25ClN4O3/c1-29-19-7-6-17-13-24-27(22(28)20(17)21(19)30-2)15-26-10-8-25(9-11-26)14-16-4-3-5-18(23)12-16/h3-7,12-13H,8-11,14-15H2,1-2H3 |
InChI Key |
VDHKIUUXTIDAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11003371.png)
![N-[3-(5-methyl-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11003373.png)
![methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11003380.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11003390.png)
![N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B11003394.png)
![methyl 4-[({[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B11003402.png)

![3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11003411.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11003424.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003433.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B11003438.png)
![trans-4-[({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11003445.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11003447.png)
